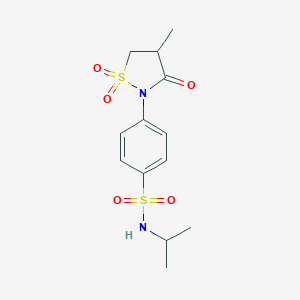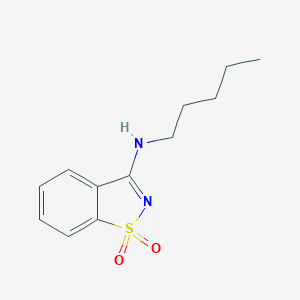![molecular formula C16H17N3O3S B253836 METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B253836.png)
METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound with the molecular formula C16H17N3O3S It is characterized by the presence of a pyrimidine ring, a benzoate ester, and a thioacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps. One common method starts with the preparation of the intermediate 2,6-dimethylpyrimidine-4-thiol. This intermediate is then reacted with methyl 3-aminobenzoate in the presence of an appropriate coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines .
科学研究应用
METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
作用机制
The mechanism of action of METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thioacetyl group may also play a role in binding to active sites of enzymes, thereby modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- Methyl 4-({[(2,6-dimethylpyrimidin-4-yl)thio]acetyl}amino)benzoate
- Methyl 3-({[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate)
Uniqueness
METHYL 3-{2-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a pyrimidine ring and a thioacetyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
属性
分子式 |
C16H17N3O3S |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
methyl 3-[[2-(2,6-dimethylpyrimidin-4-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C16H17N3O3S/c1-10-7-15(18-11(2)17-10)23-9-14(20)19-13-6-4-5-12(8-13)16(21)22-3/h4-8H,9H2,1-3H3,(H,19,20) |
InChI 键 |
APYWOQNXRMHPCA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)SCC(=O)NC2=CC=CC(=C2)C(=O)OC |
规范 SMILES |
CC1=CC(=NC(=N1)C)SCC(=O)NC2=CC=CC(=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253753.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B253756.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253757.png)

![N-(3-bromophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B253760.png)
![N-butan-2-yl-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253761.png)
![N-[(4-methoxyphenyl)methyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253762.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253763.png)

![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B253767.png)
![3-bromo-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253770.png)
![2-fluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253772.png)

![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)
